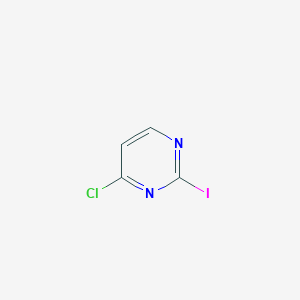

4-Chloro-2-iodopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

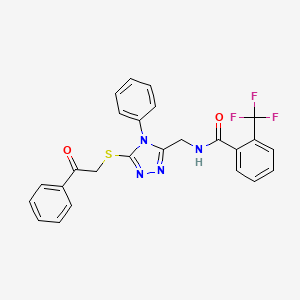

4-Chloro-2-iodopyrimidine is a chemical compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C4H2ClIN2/c5-3-1-2-7-4 (6)8-3/h1-2H . This code provides a specific string of characters that describes the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Interaction with σ- and π-Acceptors

Research by Rabie, Abou-El-Wafa, and Mohamed (2007) investigated the interaction of 2-aminopyrimidine with σ- and π-acceptors, including iodine, showcasing the potential of pyrimidine derivatives in forming charge transfer complexes with various acceptors. This study elucidates the fundamental chemical properties and reactivity of pyrimidine compounds, which are crucial for understanding their applications in material science and catalysis (Rabie, Abou-El-Wafa, & Mohamed, 2007).

Metalation and Synthesis of Polysubstituted Pyridines

Cochennec et al. (1995) demonstrated the metalation of iodopyridines and the successful synthesis of polysubstituted pyridines through lithiation, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry. This work underlines the utility of halopyrimidines in the preparation of complex organic molecules, including potential pharmaceuticals and agrochemicals (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995).

Cross-Coupling Reactions

Tanji, Sakamoto, and Yamanaka (1982) explored the palladium-catalyzed cross-coupling reactions of halopyrimidines, showing that 4-Chloro-2-iodopyrimidine can serve as a starting material in the synthesis of pyrimidinyl ketones. This research contributes to the development of methodologies for constructing carbon-carbon bonds, a foundational aspect of organic synthesis (Tanji, Sakamoto, & Yamanaka, 1982).

Halogen Exchange in Pyridines

Schlosser and Cottet (2002) investigated the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including the transformation of 2-chloropyridines into their iodo counterparts. This study reveals the potential of this compound in halogen exchange reactions, which are valuable for the synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).

Electrophilic Chlorination of Arenes and Heterocycles

Wang et al. (2016) presented a method for the electrophilic chlorination of arenes and heterocycles using a hypervalent iodine reagent, demonstrating the role of halopyrimidines in the functionalization of organic molecules. This work supports the application of this compound in the modification of biologically active compounds, enhancing their pharmaceutical properties (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-2-iodopyrimidine are the proteins Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression has been implicated in many diseases, including cancers and inflammatory diseases .

Mode of Action

This compound interacts with its targets, MIF and MIF2, by selectively labeling these proteins . This enables visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .

Biochemical Pathways

The compound’s interaction with mif and mif2 suggests it may influence pathways related to cell growth and immune responses

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.81 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed through its interaction with MIF and MIF2. The compound allows for the visualization of these proteins’ translocation and activity, providing insights into their roles in cell growth and immune responses .

Safety and Hazards

4-Chloro-2-iodopyrimidine is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

It is known that iodopyrimidines can be used to label proteins such as Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . This suggests that 4-Chloro-2-iodopyrimidine may interact with certain proteins or enzymes, but specific interactions have not been reported.

Cellular Effects

Iodopyrimidines have been used to visualize the translocation of proteins from the cytoplasm to the nucleus in HeLa cells . This suggests that this compound may have effects on cellular processes such as protein localization.

Propriétés

IUPAC Name |

4-chloro-2-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQCCKDSHUGCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)